8,9-デヒドロエストロン

概要

説明

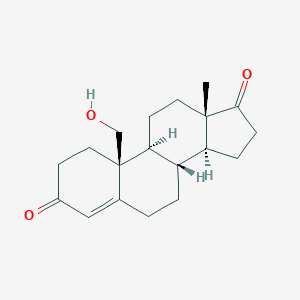

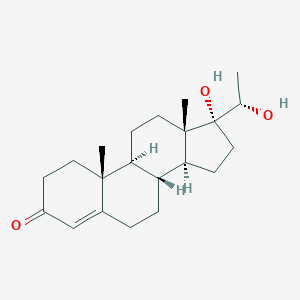

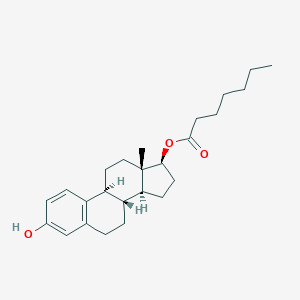

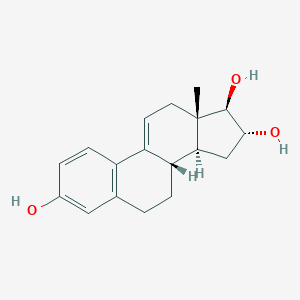

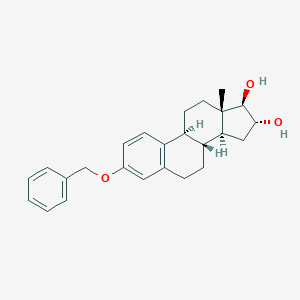

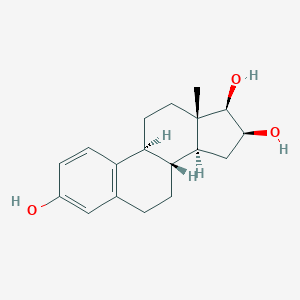

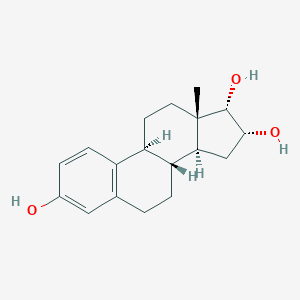

8,9-Dehydroestrone, also known as estra-1,3,5(10),8-tetraen-3-ol-17-one, is a naturally occurring estrogen found in horses. It is closely related to other estrogens such as equilin, equilenin, and estrone. It produces 8,9-dehydro-17β-estradiol as an important active metabolite, similar to the conversion of estrone or estrone sulfate into estradiol .

科学的研究の応用

8,9-Dehydroestrone has several scientific research applications:

Chemistry: Used as a reference compound in the study of steroid chemistry and metabolism.

Biology: Investigated for its role in hormone regulation and interaction with estrogen receptors.

Industry: Utilized in the production of conjugated estrogens for pharmaceutical applications.

作用機序

Target of Action

8,9-Dehydroestrone is a naturally occurring estrogen found in horses . It is closely related to equilin, equilenin, and estrone . As an estrogen, its primary targets are estrogen receptors, which play a crucial role in numerous biological processes, including reproductive and sexual development, bone health, and cardiovascular function.

Mode of Action

8,9-Dehydroestrone interacts with its targets, the estrogen receptors, by binding to them and modulating their activity . It produces 8,9-dehydro-17β-estradiol as an important active metabolite, analogously to the conversion of estrone or estrone sulfate into estradiol .

Biochemical Pathways

The biochemical pathways affected by 8,9-Dehydroestrone are those regulated by estrogen receptors. These include pathways involved in reproductive processes, bone health, and cardiovascular function . The compound’s interaction with estrogen receptors can lead to changes in gene expression and subsequent alterations in cellular function.

Pharmacokinetics

8,9-Dehydroestrone is administered orally . It is metabolized in humans at least in a 1:1 ratio to its 17β form, 17β-Δ8,9-DHES

Result of Action

The molecular and cellular effects of 8,9-Dehydroestrone’s action are significant. It has been observed to suppress hot flushes in postmenopausal women . It also suppresses the secretion of gonadotropins (FSH and LH) and has an impact on bone preservation parameters . It displays little or no efficacy on other peripheral parameters normally affected by estrogens .

Action Environment

The action, efficacy, and stability of 8,9-Dehydroestrone can be influenced by various environmental factors These could include the individual’s hormonal status, the presence of other medications, and individual genetic factors affecting metabolism.

生化学分析

Biochemical Properties

8,9-Dehydroestrone is metabolized in humans to its 17β form, 17β-Δ8,9-dehydroestradiol, which has a strong affinity for the estrogen receptor . This conversion is analogous to the conversion of estrone or estrone sulfate into estradiol .

Cellular Effects

8,9-Dehydroestrone has been shown to have significant clinical activity in vasomotor, neuroendocrine (gonadotropin and PRL) and bone preservation parameters . It displays little or no efficacy on other peripheral parameters normally affected by estrogens .

Molecular Mechanism

The molecular mechanism of 8,9-Dehydroestrone involves its conversion to 17β-Δ8,9-dehydroestradiol, which binds to the estrogen receptor . This binding interaction triggers a series of downstream effects, including changes in gene expression .

Temporal Effects in Laboratory Settings

In a clinical research study, 8,9-Dehydroestrone was given orally at a daily dose of 0.125 mg for 12 weeks . It was observed that the effects of 8,9-Dehydroestrone, such as suppression of hot flushes and bone resorption marker, were sustained for the duration of the treatment period .

Metabolic Pathways

8,9-Dehydroestrone is involved in the estrogen metabolic pathway, where it is converted to 17β-Δ8,9-dehydroestradiol . This conversion is a key step in the pathway and influences the overall metabolic flux .

Subcellular Localization

The subcellular localization of 8,9-Dehydroestrone is not explicitly known. Given its conversion to 17β-Δ8,9-dehydroestradiol and its binding to the estrogen receptor , it is likely to be found in areas of the cell where these receptors are located.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dehydroestrone involves the dehydrogenation of estrone. This can be achieved through various chemical reactions, including the use of dehydrogenating agents such as selenium dioxide or palladium on carbon. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as toluene or xylene.

Industrial Production Methods: Industrial production of 8,9-Dehydroestrone is often carried out through the extraction and purification of conjugated equine estrogens from the urine of pregnant mares. The extracted estrogens are then subjected to chemical processes to isolate and purify 8,9-Dehydroestrone .

化学反応の分析

Types of Reactions: 8,9-Dehydroestrone undergoes various chemical reactions, including:

Oxidation: Conversion to 8,9-dehydro-17β-estradiol.

Reduction: Reduction of the double bond in the steroid nucleus.

Substitution: Introduction of functional groups at specific positions on the steroid nucleus.

Common Reagents and Conditions:

Oxidation: Selenium dioxide, palladium on carbon.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products:

Oxidation: 8,9-dehydro-17β-estradiol.

Reduction: Reduced forms of 8,9-Dehydroestrone with saturated double bonds.

Substitution: Various substituted derivatives of 8,9-Dehydroestrone.

類似化合物との比較

Equilin: Another naturally occurring estrogen found in horses.

Equilenin: A related estrogen with similar biological activity.

Estrone: A well-known estrogen involved in the synthesis of estradiol.

Comparison: 8,9-Dehydroestrone is unique due to its specific structure, which includes a double bond at the 8,9 position. This structural feature distinguishes it from other estrogens and contributes to its distinct pharmacological profile. Unlike equilin and equilenin, 8,9-Dehydroestrone produces 8,9-dehydro-17β-estradiol as a major active metabolite, which plays a crucial role in its biological activity .

特性

IUPAC Name |

(13S,14S)-3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGSRCWSHMWPQE-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197125 | |

| Record name | Hippulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-87-3, 2911-90-2 | |

| Record name | 8,9-Dehydroestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8,9-Dehydroestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta8-Dehydraestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002911902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hippulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9-DEHYDROESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C1N8RKG9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 8,9-dehydroestrone in commercially available estrogen replacement therapies?

A1: 8,9-Dehydroestrone is a naturally occurring estrogen found in pregnant mares' urine, alongside equilin and equilenin. It is a component of Premarin, a widely prescribed estrogen replacement therapy formulation .

Q2: How is 8,9-dehydroestrone metabolized in the body?

A2: Similar to endogenous estrogens, 8,9-dehydroestrone is primarily metabolized by rat liver microsomes into catechol metabolites, namely 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone. The 2-hydroxylated metabolite is formed preferentially over the 4-hydroxylated one in a 6:1 ratio .

Q3: What is the significance of the catechol metabolites of 8,9-dehydroestrone?

A3: Both 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone can be oxidized to reactive o-quinones by enzymes like tyrosinase or by rat liver microsomes. These o-quinones can then react with glutathione (GSH) to form mono- and di-GSH conjugates .

Q4: How does the reactivity of 2-hydroxy-8,9-dehydroestrone differ from 4-hydroxy-8,9-dehydroestrone?

A4: 2-Hydroxy-8,9-dehydroestrone exhibits greater complexity in its behavior compared to 4-hydroxy-8,9-dehydroestrone. It can isomerize to 2-hydroxyequilenin under physiological conditions, forming the stable 2-hydroxyequilenin catechol. Additionally, GSH conjugates of 2-hydroxy-8,9-dehydroestrone can be detected even in the absence of oxidative enzymes, unlike 4-hydroxy-8,9-dehydroestrone, which requires enzymatic oxidation for GSH conjugate formation .

Q5: How does the toxicity of 8,9-dehydroestrone catechol metabolites compare to other equine estrogens?

A5: Preliminary studies using human breast tumor S-30 cell lines suggest that the catechol metabolites of 8,9-dehydroestrone are significantly less toxic than 4-hydroxyequilenin, another equine estrogen metabolite, by a factor of 20-40 .

Q6: What are the potential implications of the lower toxicity observed for 8,9-dehydroestrone catechol metabolites?

A6: While the catechol metabolites of 8,9-dehydroestrone might still contribute to cytotoxicity in vivo primarily through o-quinone formation, the significantly higher toxicity of 4-hydroxyequilenin suggests that the latter, derived from equilin and equilenin, likely plays a more substantial role in the adverse effects associated with Premarin use .

Q7: Are there any potential beneficial effects associated with specific metabolites of equine estrogens?

A7: Research suggests that 17β-dihydroequilenin, a metabolite of equilenin, exhibits anti-inflammatory properties in human endothelial cells. It can counteract the effects of interleukin-1α (IL-1α), a pro-inflammatory cytokine, by inhibiting the expression of other inflammatory mediators like IL-6, IL-8, and MCP-1. This effect is mediated through the estrogen receptor and the NF-κB pathway .

Q8: What is the significance of understanding the specific effects of different estrogen metabolites?

A8: Identifying the distinct biological activities of individual estrogen metabolites, like the anti-inflammatory effects of 17β-dihydroequilenin, could pave the way for developing more targeted therapies. This knowledge could potentially lead to treatments that offer vasculoprotective benefits without the unwanted side effects associated with traditional estrogen replacement therapies .

Q9: What are the challenges in developing generic versions of conjugated estrogens like Premarin?

A9: Developing a generic conjugated estrogen product bioequivalent to Premarin presents a significant challenge due to the complex composition and modified-release characteristics of Premarin tablets. One study showed that a generic conjugated estrogen product lacked Δ8,9-dehydroestrone and 17β-Δ8,9-dehydroestradiol, highlighting the difficulty in replicating the exact composition of Premarin. Additionally, the generic product exhibited faster absorption and higher peak plasma concentrations of certain estrogen components, indicating differences in its release profile compared to Premarin .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。